4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide
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Overview
Description
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic compound that features a unique combination of pyrazole, triazole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and pyridazine rings. The final step involves the attachment of the butanamide moiety.
Formation of Pyrazole Ring: The synthesis begins with the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions to form the pyrazole ring.
Construction of Triazole and Pyridazine Rings: The next step involves the formation of the triazole and pyridazine rings through cyclization reactions.
Attachment of Butanamide Moiety: The final step involves the coupling of the triazolo[4,3-b]pyridazine intermediate with N-(2-phenylethyl)butanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and triazole rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A compound with a similar triazole-pyridazine core.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Another derivative with a pyrazole-pyridazine structure.
Uniqueness
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide stands out due to its unique combination of pyrazole, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N7O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C22H25N7O/c1-16-15-17(2)28(26-16)21-12-11-20-25-24-19(29(20)27-21)9-6-10-22(30)23-14-13-18-7-4-3-5-8-18/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,23,30) |
InChI Key |
HRZFRZHLEKUGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NCCC4=CC=CC=C4)C=C2)C |
Origin of Product |
United States |
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